3-Benzyl-1,2-oxathiolane 2,2-dioxide

Catalog No.
S1905560
CAS No.
75732-43-3
M.F
C10H12O3S
M. Wt
212.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyl-1,2-oxathiolane 2,2-dioxide

CAS Number

75732-43-3

Product Name

3-Benzyl-1,2-oxathiolane 2,2-dioxide

IUPAC Name

3-benzyloxathiolane 2,2-dioxide

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

InChI

InChI=1S/C10H12O3S/c11-14(12)10(6-7-13-14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

YMDYPJRCONIRKH-UHFFFAOYSA-N

SMILES

C1COS(=O)(=O)C1CC2=CC=CC=C2

Canonical SMILES

C1COS(=O)(=O)C1CC2=CC=CC=C2

3-Benzyl-1,2-oxathiolane 2,2-dioxide is a chemical compound with the molecular formula C10H12O3S and a molecular weight of 212.265 g/mol . Its structure consists of a benzyl group attached to a 1,2-oxathiolane ring with two oxygen atoms bonded to the sulfur atom, forming a sulfone group .

The compound has a calculated density of 1.289 g/cm3 and a boiling point of 392.7°C at 760 mmHg . It is a solid at room temperature, although its melting point is not readily available in the provided search results.

Of 3-Benzyl-1,2-oxathiolane 2,2-dioxide are not detailed in the given search results, we can infer some potential reactions based on its structure:

  • Nucleophilic substitution: The sulfone group may undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the oxygen atoms.
  • Reduction: The sulfone group could potentially be reduced to a sulfoxide or sulfide under appropriate conditions.
  • Oxidation: The benzyl group might undergo oxidation reactions, particularly at the benzylic position.
  • Ring-opening reactions: The oxathiolane ring could potentially undergo ring-opening reactions under specific conditions.

While the search results do not explicitly mention applications for 3-Benzyl-1,2-oxathiolane 2,2-dioxide, its potential uses may include:

  • Chemical intermediate: It could serve as a building block in the synthesis of more complex molecules.
  • Research tool: The compound may be used in studies exploring the reactivity and properties of sulfone-containing heterocycles.
  • Pharmaceutical research: Given its unique structure, it might be investigated for potential biological activities in drug discovery programs.

  • Protein binding studies: Examining the compound's ability to interact with various proteins or enzymes.
  • Solvent interactions: Investigating its behavior in different solvents and how this affects its reactivity.
  • Metal complexation: Exploring its potential to form complexes with metal ions through its oxygen atoms.

Similar Compounds: Comparison and Uniqueness

3-Benzyl-1,2-oxathiolane 2,2-dioxide shares structural similarities with other sulfone-containing heterocycles. Some similar compounds include:

  • 1,2-Oxathiolane 2,2-dioxide (Propane sultone): This compound lacks the benzyl group and has a simpler structure .
  • 1,3-Propane sultone: An isomeric compound with a different ring structure .
  • Other benzyl-substituted heterocycles: Compounds with similar benzyl groups attached to different heterocyclic rings.

The uniqueness of 3-Benzyl-1,2-oxathiolane 2,2-dioxide lies in its specific combination of structural features:

  • The presence of both a sulfone group and an oxygen atom in the five-membered ring.
  • The benzyl substituent at the 3-position, which may confer distinct reactivity and physical properties.
  • The potential for multiple reaction sites, including the sulfone group, the ring oxygen, and the benzylic position.

These features collectively contribute to the compound's distinct chemical profile and potential applications in various fields of chemistry and biochemistry.

XLogP3

1.8

Other CAS

75732-43-3

Dates

Modify: 2023-08-16

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